Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C37H47N3O5 and a molecular weight of 613.804 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a phenyl group, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and isopentyloxy groups. The final steps involve the formation of the pyridine ring and the esterification to introduce the diisobutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Diisobutyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: A similar compound with a mesityl group instead of an isopentyloxy group.
Uniqueness
Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C37H47N3O5 |
---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2,6-dimethyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H47N3O5/c1-23(2)18-19-43-30-16-14-28(15-17-30)35-31(20-40(39-35)29-12-10-9-11-13-29)34-32(36(41)44-21-24(3)4)26(7)38-27(8)33(34)37(42)45-22-25(5)6/h9-17,20,23-25,34,38H,18-19,21-22H2,1-8H3 |
InChI Key |
BPXMCGLJCBFPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)C(=O)OCC(C)C |
Origin of Product |
United States |
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